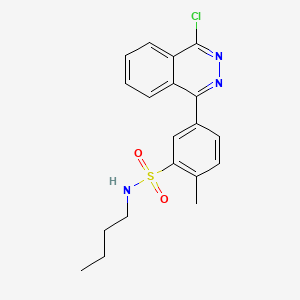

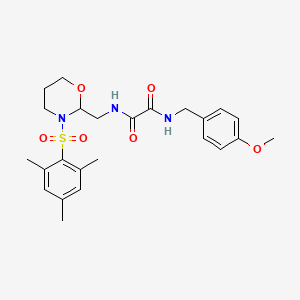

N-丁基-5-(4-氯邻苯二嗪-1-基)-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides or other related precursors. For instance, paper describes the synthesis of benzenesulfonamide derivatives by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid. Similarly, paper outlines a two-step synthetic process for N-benzyl-4-methylbenzenesulfonamides, starting from 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation. These methods could potentially be adapted for the synthesis of "N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which can be further substituted with various functional groups. In paper , the crystal structure of a substituted benzenesulfonamide is determined using X-ray diffraction, revealing an orthorhombic space group and specific cell parameters. This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including oxidation and substitution. Paper discusses the oxidation of alcohols to carbonyl compounds using N-tert-butylbenzenesulfenamide as a catalyst. This reaction proceeds via the formation of an intermediate species, which then oxidizes the alcohol in the presence of potassium carbonate. Such reactions highlight the versatility of benzenesulfonamides as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. These compounds are generally lipophilic, as indicated by paper , where N-butylbenzenesulfonamide is described as rapidly distributing to the brain. The metabolic stability of these compounds can be affected by the substitution pattern on the benzene ring, as seen in paper , where certain moieties increased the metabolic stability of the compounds. These properties are important for the development of pharmaceutical agents, as they affect the compound's distribution, metabolism, and excretion in the body.

科学研究应用

合成和结构表征

N-丁基-5-(4-氯邻苯二嗪-1-基)-2-甲基苯磺酰胺是一种在各种科学研究领域引起越来越多兴趣的化合物,因为它具有独特的化学性质。它的合成涉及复杂的化学反应,这些反应有助于其结构的独特性。例如,对类似磺酰胺化合物的研究揭示了它们的合成和结构表征,突显了它们在药物开发和作为化学反应中间体中的潜力(Cheng De-ju, 2015)。

抗菌和酶抑制潜力

研究表明,N-烷基/芳基-4-甲基-N-(萘基)苯磺酰胺,一类与N-丁基-5-(4-氯邻苯二嗪-1-基)-2-甲基苯磺酰胺相似的化合物,对各种细菌菌株具有强效的抗菌性能。此外,这些化合物被发现表现出中等到弱的酶抑制活性,暗示了它们在应对细菌感染和研究与酶相关的生物过程中的潜在应用(M. Abbasi et al., 2015)。

通过凋亡和自噬的抗癌特性

通过它们诱导癌细胞凋亡和自噬途径的能力,已经探索了二苯磺酰胺的抗癌效应。这项研究强调了类似N-丁基-5-(4-氯邻苯二嗪-1-基)-2-甲基苯磺酰胺这样的化合物在新型抗癌药物候选物开发中的潜力。这些化合物不仅触发细胞死亡机制,还显示出在抑制碳酸酐酶同工酶方面的潜力,碳酸酐酶同工酶在肿瘤生长和存活中起作用(H. Gul et al., 2018)。

环境持久性和影响

与N-丁基苯磺酰胺结构相关的化合物N-丁基苯磺酰胺在环境中的检测引起了人们对其持久性和潜在影响的担忧。研究集中在其在垃圾填埋场滤出液中的存在以及它可能对公共健康造成的风险。这项研究强调了对这类化合物的环境和健康影响的进一步研究的必要性,考虑到它们在各种环境中的广泛使用和检测(P. Duffield et al., 1994)。

安全和危害

属性

IUPAC Name |

N-butyl-5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c1-3-4-11-21-26(24,25)17-12-14(10-9-13(17)2)18-15-7-5-6-8-16(15)19(20)23-22-18/h5-10,12,21H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTNGFXQIFGNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2549394.png)

![N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2549401.png)

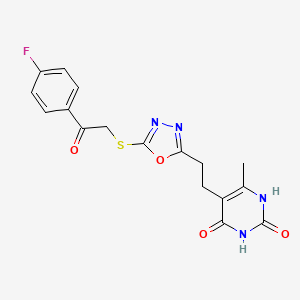

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2549403.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2549404.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2549407.png)

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549409.png)

![1-(Furan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2549411.png)

![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2549413.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2549416.png)